molecular formula C7H3BrFNOS B12962302 2-Bromo-5-fluorobenzo[d]thiazol-6-ol

2-Bromo-5-fluorobenzo[d]thiazol-6-ol

Cat. No.: B12962302
M. Wt: 248.07 g/mol
InChI Key: GTURHBNGUMJMIZ-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Drug Discovery and Medicinal Chemistry

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govsigmaaldrich.com This aromatic structure provides a stable and relatively planar scaffold that is ripe for chemical modification. sigmaaldrich.com The presence of nitrogen and sulfur atoms in the thiazole ring offers sites for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules. sigmaaldrich.com

The benzothiazole nucleus is a common feature in a wide array of pharmacologically active compounds. nih.govossila.com Its derivatives have been extensively investigated and have shown a remarkable diversity of biological activities. nih.govsigmaaldrich.com This has established the benzothiazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. bldpharm.com The structural diversity that can be achieved through substitution on the benzothiazole ring system has proven invaluable in the search for new therapeutic agents. sigmaaldrich.comnih.gov

Table 1: General Properties of Benzothiazole

PropertyValueSource
Molecular FormulaC₇H₅NS bldpharm.com
Molar Mass135.19 g/mol bldpharm.com
Density1.24 g/cm³ bldpharm.com
Melting Point2 °C bldpharm.com
Boiling Point230 °C bldpharm.com

The broad therapeutic potential of benzothiazole derivatives is well-documented, with research demonstrating their efficacy in a multitude of areas. sigmaaldrich.com

Table 2: Selected Pharmacological Activities of Benzothiazole Derivatives

ActivityReference
Anticancer / Antitumor nih.govachemblock.comsigmaaldrich.com
Antimicrobial / Antibacterial sigmaaldrich.comachemblock.com
Antifungal sigmaaldrich.comsigmaaldrich.com
Anti-inflammatory nih.govsigmaaldrich.com
Anticonvulsant nih.govsigmaaldrich.com
Antiviral / Anti-HIV sigmaaldrich.comachemblock.com
Antitubercular sigmaaldrich.comsigmaaldrich.com
Antidiabetic nih.govsigmaaldrich.com
Neuroprotective / Anti-Alzheimer nih.govbldpharm.com
Analgesic sigmaaldrich.comsigmaaldrich.com

Strategic Importance of Halogenation (Bromine and Fluorine) in Small Molecule Design within Benzothiazole Scaffolds

The introduction of halogen atoms, particularly fluorine and bromine, is a widely used and effective strategy in modern drug design. Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, bioavailability, and binding affinity.

Fluorine , being the most electronegative element, can alter the acidity (pKa) of nearby functional groups and form strong bonds with carbon, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Its small size allows it to act as a "bioisostere" of a hydrogen atom, enabling its introduction without significantly increasing the molecule's steric bulk. In some benzothiazole derivatives, fluorine substitution has been shown to enhance bioactivity. bldpharm.com For instance, replacing a hydrogen atom with fluorine at the 5th position of the benzothiazole ring is noted as a strategy to increase the potency of the compound. bldpharm.com

Bromine , while larger than fluorine, also plays a crucial role. It can increase a compound's lipophilicity and its larger atomic size can introduce specific steric interactions that may enhance binding selectivity. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can significantly contribute to binding affinity. The strategic placement of bromine on the benzothiazole scaffold is a key approach in the synthesis of derivatives with potential therapeutic applications. sigmaaldrich.com

Role of Hydroxyl Substituents in Modulating Biological Activity and Molecular Interactions of Benzothiazoles

The hydroxyl (-OH) group is a critical functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. Introducing a hydroxyl group onto the benzothiazole scaffold can significantly impact its biological profile. This substitution can increase hydrophilicity, which may improve a compound's solubility and alter its pharmacokinetic profile.

More importantly, the hydroxyl group can form key hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, and threonine) in the active site of a target protein, thereby anchoring the molecule and enhancing its binding affinity and potency. Studies on 2-arylbenzothiazoles have shown that the presence and position of hydroxyl substituents are critical for their biological effects, such as anticancer activity. sigmaaldrich.com For example, fluorinated 2-arylbenzothiazoles bearing a hydroxyl group on the phenyl ring exhibited potent activity against breast cancer cell lines. sigmaaldrich.com Furthermore, placing a hydroxyl group at the 6th position of the benzothiazole ring has been identified as a strategy to boost a compound's potency. bldpharm.com

Contextualizing 2-Bromo-5-fluorobenzo[d]thiazol-6-ol within the Landscape of Substituted Benzothiazole Research

While specific research publications detailing the synthesis and biological evaluation of this compound are not prevalent in publicly accessible literature, its chemical structure represents a deliberate convergence of the design strategies discussed above. The molecule is available through chemical suppliers, indicating its use in research and development.

The structure combines three key features, each with a specific purpose in medicinal chemistry:

A 2-bromo substituent: This provides a site for potential further chemical modification and can contribute to binding affinity through halogen bonding.

A 5-fluoro substituent: This modification is known to enhance metabolic stability and can modulate the electronic properties of the aromatic system. bldpharm.com

A 6-hydroxyl substituent: This group can form critical hydrogen bonds with biological targets and improve the molecule's solubility profile. bldpharm.com

Therefore, this compound can be contextualized as a rationally designed probe molecule. It is engineered to explore a specific area of chemical space, combining features known to enhance biological activity in the benzothiazole class. Its design is a logical step in the systematic exploration of structure-activity relationships (SAR) within this important family of heterocyclic compounds, aiming to create novel agents with potentially optimized therapeutic properties.

Table 3: Calculated Properties of this compound

PropertyCalculated Value
Molecular FormulaC₇H₃BrFNOS
Molecular Weight247.08 g/mol

Note: The properties in this table are calculated based on the chemical structure and have not been determined experimentally.


Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNOS

Molecular Weight

248.07 g/mol

IUPAC Name

2-bromo-5-fluoro-1,3-benzothiazol-6-ol

InChI

InChI=1S/C7H3BrFNOS/c8-7-10-4-1-3(9)5(11)2-6(4)12-7/h1-2,11H

InChI Key

GTURHBNGUMJMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)O)SC(=N2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Fluorobenzo D Thiazol 6 Ol and Advanced Benzothiazole Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2-Bromo-5-fluorobenzo[d]thiazol-6-ol Core

A retrosynthetic analysis of this compound reveals several potential disconnection points. The core benzothiazole (B30560) ring system suggests a primary disconnection at the C-S and C=N bonds, leading back to a substituted 2-aminothiophenol (B119425) precursor.

Figure 1: Retrosynthetic Disconnection of this compound

Disconnection 1 (C2-Thiazole Carbon): The most common and direct approach involves the cyclization of a 2-amino-4-fluoro-5-hydroxythiophenol with a suitable C1 electrophile that can introduce the bromine atom. Alternatively, an amino group at the 2-position can be installed first, followed by a Sandmeyer-type reaction to introduce the bromine.

Disconnection 2 (Benzene Ring Substituents): A second strategy involves forming the benzothiazole core first and then introducing the substituents (fluoro, hydroxyl, and bromo groups) onto the ring. This approach relies heavily on the directing effects of the existing substituents and the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Given the specific substitution pattern, the most logical forward synthesis would involve constructing a highly substituted aniline (B41778) or aminophenol precursor, followed by cyclization to form the benzothiazole ring. This strategy offers better control over the regiochemistry of the final product.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of key building blocks, particularly functionalized aniline derivatives.

2-Bromo-5-fluoroaniline (B94856) is a critical precursor for introducing the desired bromine and fluorine atoms into the final structure. Several synthetic routes to this intermediate have been reported, often starting from more readily available materials like 4-fluoroaniline (B128567) or 2-bromo-5-fluoronitrobenzene. chemicalbook.comgoogle.com

One common method involves the reduction of a nitro group. For instance, 2-bromo-5-fluoronitrobenzene can be reduced to 2-bromo-5-fluoroaniline using various reducing agents. chemicalbook.comgoogle.com

Table 1: Selected Methods for the Synthesis of 2-Bromo-5-fluoroaniline

Starting Material Reagents and Conditions Yield Reference
2-Bromo-5-fluoronitrobenzene Iron powder, HOAc/EtOH, reflux Quantitative chemicalbook.com
2-Bromo-5-fluoronitrobenzene W-4 Raney Nickel, H₂, Methanol, 45°C, 1.0 MPa 80-87% google.com

Another versatile approach starts with 4-fluoroaniline, which undergoes a sequence of protection (acetylation), nitration, diazotization/bromination (Sandmeyer reaction), and final reduction of the nitro group to yield the desired 2-bromo-5-fluoroaniline. google.com This multi-step process allows for precise placement of the functional groups.

The formation of the benzothiazole ring is a pivotal step. The most prevalent method is the condensation of a 2-aminothiophenol with various reagents. However, a more common route for 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine, in a process known as the Hugerschoff synthesis. indexcopernicus.comresearchgate.net

Classic Cyclization Methods:

Jacobson Cyclization: This method involves the radical cyclization of thiobenzanilides, often using potassium ferricyanide, and is effective for synthesizing 6-substituted benzothiazoles. researchgate.net

Hugerschoff Synthesis: Substituted anilines react with potassium or ammonium (B1175870) thiocyanate in the presence of bromine and an acid catalyst to yield 2-aminobenzothiazoles. indexcopernicus.comresearchgate.net The bromine acts as a catalyst to facilitate the cyclization. researchgate.net

Condensation with 2-Aminothiophenols: The reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives is a direct method to form 2-substituted benzothiazoles. organic-chemistry.orgtandfonline.com

For the synthesis of the target compound, a plausible precursor would be 4-fluoro-5-methoxy-2-aminoaniline. This aniline could be thiocyanated at the ortho position to the amino group, followed by cyclization. Subsequent demethylation would yield the hydroxyl group, and bromination at the 2-position would complete the synthesis.

Table 2: Representative Benzothiazole Cyclization Reactions

Starting Material Reagents Product Type Reference
Substituted anilines KSCN, Br₂, Glacial Acetic Acid 2-Aminobenzothiazoles indexcopernicus.comresearchgate.net
2-Amino thiophenols β-Diketones, TsOH·H₂O 2-Substituted benzothiazoles organic-chemistry.org
o-Iodoaniline derivatives S₈, N-tosylhydrazones, Copper catalyst 2-Aryl/benzyl benzothiazoles organic-chemistry.org

Regioselective Introduction of Halogen (Bromine and Fluorine) and Hydroxyl Substituents onto the Benzothiazole Nucleus

Controlling the regiochemistry of substitution on the benzothiazole core is paramount for synthesizing complex analogues.

The introduction of halogens onto the benzothiazole ring is typically achieved through electrophilic aromatic substitution.

Bromination: The bromination of 2,1,3-benzothiadiazole, a related heterocyclic system, has been shown to occur selectively at the 4- and 7-positions using bromine in hydrobromic acid or N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and sulfuric acid. utm.my For the benzothiazole ring, the position of bromination is directed by the existing substituents. The electron-donating hydroxyl (or methoxy) group at position 6 would strongly direct electrophilic bromination to the ortho (5 and 7) positions. However, with the 5-position already occupied by fluorine, bromination would be directed to the 7-position. Direct bromination at the 2-position of the benzothiazole ring is less common and usually requires the synthesis to start from a 2-aminobenzothiazole (B30445) precursor, which can then be converted to the 2-bromo derivative via a Sandmeyer reaction.

Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents. More commonly, fluorine is introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor (e.g., a nitro or chloro-substituted ring) or through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. For the target molecule, the fluorine atom is best incorporated into the aniline precursor before cyclization. chemicalbook.comgoogle.com Recent methods have explored I(I)/I(III) catalysis for the regioselective fluorination of allenes, which can be precursors to certain heterocyclic systems. nih.govresearchgate.net

The introduction of a hydroxyl group onto the benzothiazole nucleus can be accomplished through several strategies, as direct hydroxylation is often inefficient.

Nucleophilic Aromatic Substitution: A common strategy involves the SNAr reaction of a methoxy-substituted benzothiazole. A precursor like 6-methoxybenzothiazole (B1296504) can be synthesized, and the methyl group can be cleaved using reagents like boron tribromide (BBr₃) to reveal the hydroxyl group. This is a highly effective method for para-hydroxylation relative to the thiazole (B1198619) fusion.

From an Amino Group: A hydroxyl group can be introduced by diazotization of an amino-substituted benzothiazole followed by hydrolysis of the diazonium salt. For instance, a 6-aminobenzothiazole (B108611) derivative could be converted to the 6-hydroxy analogue.

Friedel-Crafts Type Reactions: N-acyliminium reagents, formed in situ from benzothiazole and alkyl chloroformates, can react with hydroxyarenes in a Friedel-Crafts manner to produce 2-(hydroxyaryl)-benzothiazolines, which can then be oxidized to the corresponding 2-(hydroxyphenyl)benzothiazoles. tandfonline.com This strategy is particularly useful for introducing a hydroxylated aryl group at the 2-position.

For the synthesis of this compound, the most viable approach would involve using a precursor that already contains the hydroxyl group or a protected version (like a methoxy (B1213986) group), such as 4-fluoro-5-methoxyaniline, before the cyclization and subsequent functionalization steps.

Exploration of Modern Synthetic Approaches for Substituted Benzothiazoles

The construction of the benzothiazole core and its subsequent derivatization have been advanced through several innovative techniques that offer improvements over classical methods in terms of reaction time, yield, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netyoutube.com The process involves direct "in-core" heating of the bulk material rather than relying on conduction from the vessel walls, which can be more homogeneous and selective. youtube.com

This methodology has been successfully applied to the synthesis of various benzothiazole derivatives. For instance, the cyclocondensation of 2-aminothiophenols with aldehydes can be achieved in good to excellent yields under microwave irradiation, often in a one-pot fashion. ias.ac.in Zhang and his team developed an ecologically sound method for preparing 2-substituted benzothiazoles using CEM-focused microwave irradiation with glycerol (B35011) as a green reaction medium. mdpi.com This approach yielded products in 78–96% within a short timeframe of 4–8 minutes. mdpi.com The advantages of MAOS, such as being solvent-free in some cases and having shorter reaction times, make it an attractive strategy for the efficient synthesis of advanced benzothiazole analogues. youtube.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Triazole Synthesis 60 minutes, 45-60% 10 minutes, Higher Yields youtube.com
Imidazole Synthesis 12 hours (Lewis acid) 2 minutes (Solvent-free) youtube.com
Nucleophilic Aromatic Substitution 12-24 hours, 35-60% 10 minutes, ~100% youtube.com

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy where three or more reactants are combined in a single step to form a complex product. This approach is characterized by its operational simplicity, atom economy, and ability to rapidly generate diverse molecular libraries from readily available starting materials. jocpr.comresearchgate.net MCRs minimize waste by reducing the number of purification steps and the use of solvents. researchgate.net

The synthesis of substituted thiazoles and benzothiazoles is well-suited to MCR strategies. For example, a three-component reaction involving barbituric acid, acetophenone, and aryl thioamides in the presence of an iron catalyst provides an efficient route to trisubstituted thiazoles. nih.gov Similarly, lawsone-linked fully substituted 1,3-thiazoles have been synthesized via a one-pot MCR of arylglyoxals, lawsone, and thiobenzamides, offering excellent yields and short reaction times without the need for metal catalysts or chromatographic purification. nih.govfigshare.com These methods provide a convergent and environmentally friendly pathway to complex heterocyclic systems, including advanced benzothiazole derivatives. jocpr.comresearchgate.net

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single hybrid molecule. nih.govnih.gov The goal is to create a new chemical entity with enhanced biological activity, improved affinity for its target, or a novel mechanism of action. This approach can also help in overcoming drug resistance. nih.gov

In the context of benzothiazoles, hybridization has been used to create novel compounds with potential applications in cancer therapy. By linking the benzothiazole scaffold to other known anticancer agents or activity-enhancing groups, researchers have developed hybrids with potent inhibitory effects. nih.gov For instance, benzothiazole-pyrazole hybrids with a hydrazone spacer and benzothiazoles linked to β-lactam rings have been synthesized and shown to possess significant antimicrobial or anticancer activities. nih.gov This technique allows for the creation of structurally diverse and complex benzothiazole analogues by leveraging the known biological properties of different molecular fragments.

Table 2: Examples of Benzothiazole Hybrid Molecules

Hybrid Structure Synthetic Approach Biological Activity Noted Reference
Benzothiazole-Thiadiazole Hybrids Reaction of a thiol derivative with a chloride derivative in acetone (B3395972) with K₂CO₃. Anticancer nih.gov
Benzothiazole-Thiazolidine-2,4-dione Hybrids Reaction of a salt derivative with a chloride derivative in DMF. Anticancer nih.gov
Benzothiazole-Pyrazole Hybrids Condensation of aminophenylbenzothiazole with ketones. Anticancer nih.gov

Click chemistry describes a class of reactions that are rapid, efficient, and highly selective, proceeding under mild, often aqueous, conditions. sigmaaldrich.com The most prominent example is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of alkynes and azides to form 1,2,3-triazoles. sigmaaldrich.comyoutube.com This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for the derivatization of complex molecules. sigmaaldrich.com

This methodology has been ingeniously applied to benzothiazoles to create "click-on" fluorogenic dyes. nih.gov In this approach, a non-fluorescent benzothiazole bearing an alkyne or azide (B81097) group at the 2-position undergoes a click reaction. The formation of the conjugated triazole ring extends the chromophore system, "switching on" the fluorescence. nih.gov This technique is not limited to creating fluorescent probes; it provides a powerful tool for linking benzothiazole scaffolds to other molecules, such as biomolecules or polymers, enabling the synthesis of a wide array of functional derivatives. sigmaaldrich.comnih.gov

Optimization of Reaction Conditions and Yields for Targeted Benzothiazole Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and by-product formation. For the synthesis of substituted benzothiazoles, key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and the nature of reactants. researchgate.netanalis.com.my

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes, for instance, has been optimized under several protocols. The use of ultrasound probe irradiation under solvent- and catalyst-free conditions has proven effective, affording moderate to good yields (65-83%) in just 20 minutes. analis.com.my In other studies, various catalysts have been explored. A nanorod-shaped ionogel catalyst provided high-to-excellent yields (84–95%) under solvent-free conditions at 80°C. mdpi.com For the synthesis of 2-mercaptobenzothiazoles, CuBr was identified as a highly effective catalyst when used in water at 80°C. mdpi.com

The electronic properties of substituents on the starting materials also significantly affect reaction outcomes. Aldehydes with electron-withdrawing groups often show higher reactivity and yield in condensation reactions with 2-aminothiophenol. mdpi.com A systematic study of these parameters is essential for developing robust and efficient synthetic routes to specifically targeted benzothiazole derivatives like this compound.

Table 3: Optimization of Conditions for Synthesis of 2-Substituted Benzothiazoles

Reactants Catalyst/Method Solvent Temperature Time Yield (%) Reference
2-Aminothiophenol, Benzaldehyde Ultrasound Probe Solvent-free Room Temp. 20 min 65-83 analis.com.my
2-Aminothiophenol, Aldehydes Nanorod-shaped ionogel Solvent-free 80°C 10-25 min 84-95 mdpi.com
o-Aminothiophenols, Iodobenzenes CuBr Water 80°C N/A 76-84 mdpi.com
2-Aminothiophenol, Aldehydes Fe₃O₄@SiO₂@Cu-MoO₃ N/A N/A 2-4 h 83-98 mdpi.com

After a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific compound This compound could not be located.

While a patent document (WO2018013776A1) mentions "this compound" as a reactant in a chemical synthesis, it does not provide the specific analytical data, such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, or Mass Spectrometry (MS), required to fulfill the detailed outline provided in the request. google.com

The strict requirement to focus solely on "this compound" and the absence of its characterization data in the public domain prevent the generation of a scientifically accurate article as outlined. Information on related but structurally distinct compounds is available but would not adhere to the specific constraints of the request.

Therefore, it is not possible to provide the requested article with the specified detailed sections on the spectroscopic and crystallographic elucidation of this compound due to the lack of available data.

Spectroscopic and Crystallographic Elucidation of 2 Bromo 5 Fluorobenzo D Thiazol 6 Ol Molecular Structure

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for 2-Bromo-5-fluorobenzo[d]thiazol-6-ol is not available as no single-crystal X-ray diffraction studies have been reported.

Computational and Theoretical Investigations of 2 Bromo 5 Fluorobenzo D Thiazol 6 Ol

Quantum Chemical Calculations for Electronic and Thermodynamic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Bromo-5-fluorobenzo[d]thiazol-6-ol at the molecular level. These methods offer a detailed perspective on the molecule's stability, electronic distribution, and vibrational behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzothiazole (B30560) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G+(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. scirp.org The optimized structure serves as the foundation for further computational analyses, including the exploration of the molecule's energy landscape to identify stable conformations. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzothiazoles

Parameter2-vinyl-1,3-benzothiazole2-(2-pyridyl)-1,3-benzothiazole
C-C bond length (Å)1.4571.480
C=N bond length (Å)1.2941.341
Data is illustrative for related benzothiazole derivatives as specific data for this compound is not available in the provided search results. Data from nbu.edu.sa.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of computational chemistry that helps in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's reactivity; a smaller gap suggests higher reactivity and lower stability. scirp.org For benzothiazole derivatives, the HOMO-LUMO gap can be tailored by introducing different substituent groups. scirp.org The electron-withdrawing or electron-donating nature of these groups alters the energies of the frontier orbitals. In this compound, the interplay between the electron-withdrawing bromine and fluorine atoms and the electron-donating hydroxyl group will determine its specific electronic properties and reactivity. The analysis of HOMO and LUMO energy is a reliable tool for evaluating the electron-donating and electron-accepting properties of molecules. scirp.org

Table 2: Representative HOMO-LUMO Energies and Gap for Substituted Benzothiazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-OH_BTH-0.2797-0.07390.2058
2-SCH3_BTH-0.2646-0.08050.1841
Data is illustrative for related benzothiazole derivatives as specific data for this compound is not available in the provided search results. Data from scirp.org.

Theoretical vibrational analysis, typically performed using DFT calculations, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic vibrational modes of a molecule. nih.gov These calculations aid in confirming the molecular structure and understanding the bonding characteristics. nih.gov

For complex molecules like this compound, the vibrational spectrum will exhibit a range of stretching, bending, and torsional modes associated with the benzothiazole core and its substituents. The calculated vibrational frequencies for related bromo- and fluoro-substituted heterocyclic compounds have shown good agreement with experimental data, validating the computational approach. nih.govnih.gov The theoretical spectrum can predict the positions of key functional group vibrations, such as O-H, C-F, and C-Br stretching modes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding mode and affinity of a compound.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov For benzothiazole derivatives, which are known to inhibit various enzymes, docking studies can reveal key interactions within the active site. For instance, studies on benzothiazole-based inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, have identified crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. plos.orgresearchgate.net Similarly, benzothiazole derivatives have been docked into the active sites of various kinases, such as p38α MAP kinase and EGFR tyrosine kinase, to understand their inhibitory mechanisms. nih.govresearchgate.net

In the context of this compound, docking studies would aim to identify potential hydrogen bonds formed by the hydroxyl group and halogen atoms, as well as hydrophobic interactions involving the benzothiazole ring system, with amino acid residues in the active site of target enzymes like DprE1 or specific kinases. nih.govnih.gov

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). plos.org Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein. For example, covalent docking studies of benzothiazinone analogs against DprE1 have identified compounds with high binding affinities, with docking scores less than -9.0 kcal/mol suggesting strong binding. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms over time. MD simulations provide insights into the stability of the ligand-protein complex and can be used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov For this compound, these simulations would be valuable in assessing the stability of its binding to a target enzyme and in quantifying the energetic contributions of different types of interactions.

Table 3: Representative Binding Affinities of Benzothiazole-related Inhibitors with DprE1

CompoundDocking Score (kcal/mol)Binding Energy (ΔGbinding) (kcal/mol)
PubChem-155-924-621-15.7-77.2
PubChem-127-032-794-14.7-74.3
PBTZ169 (reference)Not specified-49.8
Data is illustrative for benzothiazinone analogs targeting DprE1 as specific data for this compound is not available in the provided search results. Data from plos.orgnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole Derivatives

QSAR studies are pivotal in modern drug design, establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, these models serve as predictive tools to design novel molecules with enhanced potency and to elucidate the key structural features required for their activity.

Both 2D and 3D QSAR models have been developed for various classes of benzothiazole derivatives to understand their mechanisms of action, including as anticancer and anti-inflammatory agents.

2D QSAR models for benzothiazoles have been established with good statistical significance. For instance, a model developed to predict the anti-inflammatory and analgesic activity of a series of benzothiazole derivatives demonstrated a high correlation coefficient (r²) of 0.8578, indicating that the model could explain over 85% of the variance in the observed activity. The internal and external predictive abilities of this model were also robust, with a q² of 0.7415 and a pred_r² of 0.7015, respectively. sigmaaldrich.com

3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed three-dimensional perspective. For a set of benzothiazole derivatives acting as p56lck inhibitors, a 3D-QSAR model was generated that showed excellent predictive power. nih.govrsc.org The CoMFA and CoMSIA models yielded high cross-validated q² values of 0.710 and 0.642, and non-cross-validated r² values of 0.966 and 0.956, respectively. rsc.org Another study on benzothiazole derivatives with anticancer activity reported a CoMFA model with a cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. bldpharm.com These statistically significant models underscore their reliability in predicting the biological activity of new benzothiazole compounds. mdpi.com

Statistical Evaluation of QSAR Models for Benzothiazole Derivatives
QSAR Model TypeTarget Activitypred_r²Reference
2D-QSARAnti-inflammatory/Analgesic0.85780.74150.7015 sigmaaldrich.com
3D-QSAR (CoMFA)p56lck Inhibition0.9660.710- rsc.org
3D-QSAR (CoMSIA)p56lck Inhibition0.9560.642- rsc.org
3D-QSAR (CoMFA)Anticancer0.9760.642- bldpharm.com

Through QSAR studies, several physicochemical descriptors have been identified as crucial for the biological activity of benzothiazole derivatives. These descriptors help in understanding the nature of the interaction between the benzothiazole compounds and their biological targets.

Key descriptors that have been shown to influence activity include:

Hydrophobic parameters: The hydrophobicity of the molecule often plays a significant role in its ability to cross cell membranes and bind to hydrophobic pockets in target proteins.

Electronic parameters: The electronic nature of substituents on the benzothiazole ring, such as electron-donating or electron-withdrawing groups, can significantly affect the molecule's reactivity and its ability to form hydrogen bonds or other electrostatic interactions. For instance, the presence of an electron-withdrawing group like a fluorine atom can enhance the positive charges on adjacent carbon atoms, potentially improving the compound's activity. bldpharm.com

Steric parameters: The size and shape of the molecule, as defined by descriptors like van der Waals volume and surface area, are critical for achieving a good fit within the binding site of a receptor or enzyme. nih.gov The volume of substituents can be a key factor in modulating activity. bldpharm.com

Key Physicochemical Descriptors for Benzothiazole Activity
Descriptor TypeSpecific Descriptor ExamplesInfluence on ActivityReference
HydrophobicLogPAffects membrane permeability and binding to hydrophobic pockets. nih.gov
ElectronicPartial Charge, Hammett constantsModulates electrostatic interactions and hydrogen bonding capacity. nih.govbldpharm.com
StericVan der Waals volume, Surface areaDetermines the fit within the biological target's binding site. nih.govbldpharm.com
TopologicalWiener path numberReflects molecular branching and overall shape. nih.gov

Conformational Analysis and Molecular Flexibility Studies

While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively available in the public domain, its conformational preferences and molecular flexibility can be inferred from the fundamental principles of stereochemistry and the known behavior of the benzothiazole ring system.

The benzothiazole core is an aromatic, bicyclic system and is, therefore, largely planar. This rigidity is a key structural feature. The primary sources of molecular flexibility in this compound would arise from the rotation of the hydroxyl group attached at the 6-position.

The orientation of the hydroxyl group relative to the benzothiazole ring can be described by the torsion angle defined by the C5-C6-O-H atoms. This rotation would be influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen or sulfur atoms of the thiazole (B1198619) ring, or the fluorine atom at the 5-position, although the latter is less likely due to geometric constraints. The electronic effects of the bromine and fluorine substituents on the aromatic ring will also influence the rotational barrier of the hydroxyl group.

Biological Activity and Pharmacological Potential of Benzothiazole Scaffolds Bearing Bromine, Fluorine, and Hydroxyl Moieties

Antimicrobial Activity Investigations (in vitro)

Detailed in vitro antimicrobial studies specifically investigating 2-Bromo-5-fluorobenzo[d]thiazol-6-ol are not described in the reviewed scientific literature. Research into the antimicrobial effects of the benzothiazole (B30560) scaffold is extensive, with many derivatives showing promise against a variety of microbial pathogens. nih.govnih.gov

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacterial Strains

Specific data on the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria could not be located in the available research. However, the general class of benzothiazole derivatives has been evaluated for such properties. For instance, other substituted benzothiazoles have been tested against pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing a range of activities. nih.gov

Antifungal Efficacy Studies

There is no specific information in the scientific literature concerning the in vitro antifungal efficacy of this compound. Related benzothiazole compounds have been assessed for activity against various fungal strains, including Candida albicans and Aspergillus niger, with some derivatives exhibiting noteworthy inhibitory effects. nih.gov

Anti-mycobacterial Activity against Pathogenic Strains (e.g., M. tuberculosis H37Rv)

Direct studies on the anti-mycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv or other pathogenic strains are not present in the available literature. The benzothiazole nucleus is a scaffold of interest in the development of new anti-tubercular agents, with various analogs showing activity against M. tuberculosis. researchgate.net For example, complex derivatives of benzothiazolo[3,2-a]quinolines have been synthesized and evaluated for their antimycobacterial potential. researchgate.net

Anticancer and Cytotoxic Activity (in vitro)

Specific in vitro anticancer and cytotoxic activity evaluations for this compound have not been reported in the reviewed scientific literature. The benzothiazole scaffold is a well-established pharmacophore in the design of novel anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines. nih.gov

Evaluation against Diverse Human Cancer Cell Lines (e.g., Breast, Lung, Colorectal, Leukemia)

There is no available data from in vitro screenings of this compound against human cancer cell lines such as those for breast, lung, colorectal, or leukemia. Research on analogous compounds, like certain 2-aminobenzothiazole (B30445) derivatives, has shown significant cytotoxic effects against cell lines such as MCF-7 (breast cancer). nih.gov

Mechanisms of Cytotoxicity (e.g., Inhibition of Cell Proliferation)

The precise mechanisms of cytotoxicity for this compound are unknown, as no specific studies have been published. For the broader class of benzothiazoles, proposed mechanisms of anticancer action often involve the inhibition of crucial cellular targets like protein kinases (e.g., VEGFR-2), which can lead to the inhibition of cell proliferation and the induction of apoptosis. nih.gov

Enzyme Inhibition Studies

A comprehensive search of scientific and patent literature yielded no specific studies focused on the enzyme inhibition capabilities of this compound. The following subsections detail the lack of available data for specific enzyme targets.

Kinase Inhibition Profiling (e.g., p38α and p38β Kinases)

There are no publicly available research findings or data tables detailing the kinase inhibition profile of this compound. Specifically, its activity as an inhibitor against p38α and p38β kinases has not been reported.

Evaluation of Cytochrome P450 Enzyme Modulation (e.g., CYP3A4 inhibition)

Information regarding the potential for this compound to modulate cytochrome P450 enzymes is not available in the current body of scientific literature. Consequently, its inhibitory effect on specific isoforms such as CYP3A4 has not been documented.

Other Enzyme Targets Identified in Benzothiazole Research

While the broader family of benzothiazole derivatives has been studied for activity against a variety of enzymatic targets, no such research has been published specifically for this compound.

Other Pharmacological Activities of Benzothiazole Derivatives Relevant to Therapeutic Development

The direct pharmacological activities of this compound are not described in dedicated studies. However, its role as a chemical intermediate in the synthesis of potential therapeutic agents has been cited in patent literature. A patent application discloses the use of this compound as a reactant in the creation of tricyclic heteroaryl-substituted quinoline (B57606) and azaquinoline compounds. google.com These resulting molecules are described as antagonists of Protease-Activated Receptor 4 (PAR4) and are intended for the inhibition of platelet aggregation, suggesting potential utility in treating thromboembolic disorders. google.com

Anti-inflammatory Properties

No dedicated scientific studies or reports were found that investigate the anti-inflammatory properties of this compound.

Anticonvulsant Activity

There is no available research data concerning the evaluation of this compound for anticonvulsant activity.

Anti-HIV Activity

The benzothiazole nucleus has been investigated as a potential framework for the development of novel anti-HIV agents. nih.gov While numerous benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit HIV replication, the clinical efficacy of this class of compounds has not yet been established. nih.gov Research has shown that the biological activity of these compounds is highly dependent on the nature and position of their substituents. nih.gov

For instance, studies on hybrid benzothiazolyl-coumarin molecules revealed that the presence of a hydroxyl group on the coumarin (B35378) ring enhanced anti-HIV activity. nih.gov Conversely, the introduction of bulky substituents on an associated phenyl ring was found to diminish the antiviral potency of these derivatives. nih.gov In one study, a series of benzothiazole Schiff bases were synthesized and tested for their in vitro activity against HIV-1. While the compounds themselves did not demonstrate direct antiviral effects, some benzo[d]isothiazole analogs exhibited marked cytotoxicity against the human T-lymphocyte (MT-4) cell line used to culture the virus. nih.gov

Although a broad range of benzothiazole derivatives have been explored for their anti-HIV properties, specific data on the anti-HIV activity of this compound is not currently available in the scientific literature. The development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) continues to be a significant focus of AIDS research, with a particular emphasis on compounds that are effective against drug-resistant viral strains. acs.org

Anti-leishmanial and Antimalarial Activity

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases such as leishmaniasis and malaria. Leishmaniasis, a disease caused by protozoa of the Leishmania genus, is a significant global health issue, and the existing therapeutic options are often limited by toxicity and the emergence of resistance. nih.gov

Several studies have demonstrated the in vitro antileishmanial activity of various substituted benzothiazoles. In one such study, a series of 22 benzothiazole derivatives were synthesized and screened for their activity against Leishmania major. The compounds displayed a range of potencies, with IC50 values (the concentration required to inhibit 50% of the parasite's growth) between 18.32 and 81.89 µM. researchgate.netiaea.org The most active compounds in this series were compared against the standard drug, Pentamidine, which had an IC50 of 5.09 µM. researchgate.netiaea.org Another study focusing on benzothiazole derivatives with an aromatic hydrazone moiety identified a compound with an IC50 value of 7.70 µM against intracellular amastigotes of L. amazonensis, which was more potent than the reference drug miltefosine. nih.gov

The benzothiazole scaffold has also been identified as a promising starting point for the development of new antimalarial drugs. A systematic review of the literature identified 232 benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The structure-activity relationship studies highlighted that the substitution pattern on the benzothiazole ring is critical for determining the compound's antimalarial efficacy. nih.gov

While the general class of benzothiazole derivatives shows significant promise for the treatment of leishmaniasis and malaria, specific research on the anti-leishmanial and antimalarial activity of this compound has not been reported.

Potential as Positron Emission Tomography (PET) Probes for Molecular Targets (e.g., Amyloid Plaques)

The benzothiazole scaffold is a key structural motif in the development of imaging agents for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize the distribution of these plaques in the living brain, and benzothiazole derivatives have been successfully developed as PET probes for this purpose. nih.govillinois.edu

One of the earliest and most well-known amyloid imaging agents, Pittsburgh Compound B (PiB), is a derivative of thioflavin-T, which contains a benzothiazole ring. nih.gov The development of PET radiopharmaceuticals targeting amyloid plaques has since expanded to include a variety of chemical scaffolds, with a focus on labeling with positron-emitting radionuclides such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). illinois.edu More recently, gallium-68 (B1239309) (⁶⁸Ga) has gained attention as a cost-effective and readily available radionuclide for PET imaging. nih.govacs.org

Research has shown that the substitution pattern of the benzothiazole ring influences the properties of these imaging agents, including their metabolic stability and brain uptake kinetics. researchgate.net For example, the introduction of fluorine atoms at different positions on aminophenylbenzothiazoles has been shown to affect their potential as Aβ-plaque imaging ligands. researchgate.net Furthermore, ⁶⁸Ga-labeled benzothiazole derivatives have been developed and evaluated for their ability to image Aβ plaques, with some showing low brain uptake, making them potentially suitable for imaging amyloid deposits in the cerebral vasculature. nih.govacs.org

The proven success of benzothiazole derivatives as PET probes for amyloid plaques suggests that this compound could also have potential in this application. The presence of a fluorine atom would make it a candidate for labeling with ¹⁸F, a commonly used radionuclide in PET imaging. However, specific studies on the synthesis and evaluation of radiolabeled this compound as a PET probe have not yet been published.

Data Tables

Table 1: Antileishmanial Activity of Selected Benzothiazole Derivatives

CompoundTarget SpeciesIC50 (µM)Reference
Benzothiazole Derivative 2Leishmania major18.32 ± 0.18 researchgate.netiaea.org
Benzothiazole Derivative 3Leishmania major21.87 ± 0.43 researchgate.netiaea.org
Benzothiazole Derivative 5Leishmania major19.72 ± 0.32 researchgate.netiaea.org
Benzothiazole-hydrazone DerivativeLeishmania amazonensis (amastigotes)7.70 nih.gov
Pentamidine (Standard)Leishmania major5.09 ± 0.04 researchgate.netiaea.org
Miltefosine (Reference)Leishmania amazonensis (amastigotes)>7.70 nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design for Halogenated and Hydroxylated Benzothiazoles

Impact of Bromine and Fluorine Substituents on Pharmacological Potency and Selectivity

The introduction of halogen atoms, such as bromine and fluorine, into the benzothiazole (B30560) core is a common strategy to modulate pharmacological properties. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its potency and selectivity.

The presence of an electron-withdrawing group like fluorine often enhances cytotoxic activity. nih.gov Studies have shown that substituting the benzothiazole ring with fluorine can increase a compound's potency. pharmacyjournal.in For instance, the inclusion of a fluorine atom at position-6 has been found to improve cytotoxicity against certain cancer cell lines. nih.gov In the context of 2-Bromo-5-fluorobenzo[d]thiazol-6-ol, the fluorine at the 5-position is anticipated to increase the compound's potency. pharmacyjournal.in However, the precise impact is position-dependent; in some cases, a chlorine atom at the 6th position resulted in a notable increase in bioactivity compared to a fluorine substituent at the 5th position. nih.gov

The bromine atom also plays a significant role in the pharmacological profile. The substitution of a bromo group at the 7th position of the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov In the specific case of 2-Bromo-5-fluorobenzonitrile, a related precursor, the bromide at the 2-position is amenable to palladium-catalyzed coupling reactions, a feature that allows for diverse synthetic modifications, while the fluoride (B91410) at the 5-position favors nucleophilic aromatic substitution. ossila.com This differential reactivity is a key tool in the rational design of new derivatives.

The combined electronic effects of both bromine and fluorine on the benzothiazole ring system are critical in determining the molecule's interaction with biological targets.

Table 1: Influence of Halogen Substituents on Benzothiazole Activity

Substituent Position Observed Effect Reference
Fluorine 6 Improved cytotoxicity nih.gov
Fluorine 5 Increased potency pharmacyjournal.in
Bromine 7 Enhanced antibacterial action nih.gov
Chlorine 6 Increased bioactivity vs. 5-Fluoro nih.gov

The Role of the Hydroxyl Group in Modulating Binding Interactions and Bioavailability

The hydroxyl (-OH) group is a key functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This characteristic allows it to form crucial interactions with amino acid residues in the binding sites of target proteins, such as enzymes and receptors.

For benzothiazole derivatives, the presence and position of a hydroxyl group can significantly enhance biological activity. Studies on aminobenzothiazole Schiff base analogues revealed that the substitution of a hydroxyl group on an attached benzylidene ring improved antibacterial action by forming a hydrogen bond with the Tyr 100 residue of the target enzyme. nih.gov In other studies, the introduction of a hydroxyl group to the 2-aryl moiety of a 2-arylbenzothiazole scaffold was found to significantly improve selectivity against tumor cell lines. researchgate.net

The position of the hydroxyl group on the benzothiazole ring itself is critical. For the compound , this compound, the hydroxyl group is at the 6-position. Research indicates that substituents such as -OH, -OCH3, and -CH3 at the 6-position can boost a compound's potency. pharmacyjournal.in The introduction of hydroxyl groups can increase interactions with surrounding amino acids, which may lead to stronger binding and increased inhibitory activity. nih.gov Furthermore, compounds featuring two hydroxyl groups have demonstrated superior antibacterial activity compared to those with one or none. scielo.br This suggests that the hydroxyl group on this compound is a critical determinant of its potential binding affinity and biological function.

Influence of Substituent Position on the Benzothiazole Ring System on Biological Profile

The biological activity of benzothiazole derivatives is profoundly influenced by the specific placement of substituents on the bicyclic ring system. nih.gov The active sites for substitution on the benzothiazole molecule are typically positions 2, 4, 5, 6, and 7. pharmacyjournal.in Altering the position of a functional group can dramatically change the compound's pharmacological profile.

For this compound, the substitution pattern is highly relevant based on established SAR principles.

Position 2: This position is often substituted with groups like phenyl, thiol, or amino to enhance activity. pharmacyjournal.in In this case, it holds a bromine atom.

Position 5: The substitution of a fluorine atom at the 5-position has been reported to increase the potency of benzothiazole compounds. pharmacyjournal.in

Position 6: The presence of a hydroxyl group at the 6-position is known to boost potency. pharmacyjournal.in

The importance of substituent placement is highlighted by comparative studies. For example, while a fluorine at position 5 increases potency, one study found that a chlorine at position 6 conferred even greater bioactivity. pharmacyjournal.innih.gov Conversely, the introduction of a methoxy (B1213986) group (a derivative of the hydroxyl group) at the 5th position was found to reduce binding potency in a different series of compounds, suggesting that this position may be sensitive to the steric bulk or electronic nature of the substituent. rsc.org These findings underscore that the specific arrangement of bromine at position 2, fluorine at position 5, and the hydroxyl group at position 6 is a unique combination that defines the potential biological profile of this compound.

Elucidation of Key Pharmacophoric Features for Target-Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For halogenated and hydroxylated benzothiazoles, several key pharmacophoric features have been identified.

The benzothiazole ring itself serves as the fundamental scaffold. nih.gov Specific functional groups at defined positions are crucial for activity. For anticancer activity, the presence of amino, hydroxyl, and chloro groups is considered favorable. pharmacyjournal.in The hydroxyl group, in particular, is a key pharmacophoric element due to its hydrogen bonding capability, which was observed in the interaction with the Tyr 100 residue of a bacterial enzyme. nih.gov

Table 2: Pharmacophoric Features of Substituted Benzothiazoles

Pharmacophoric Feature Position(s) Associated Activity Reference
Hydroxyl Group (-OH) 6 Increased potency pharmacyjournal.in
Hydroxyl Group (-OH) on 2-aryl moiety Improved selectivity (anticancer) researchgate.net
Fluorine (-F) 5 Increased potency pharmacyjournal.in
Phenyl Group 2 Anticancer, Anti-inflammatory pharmacyjournal.in
Amino Group (-NH2) - Essential for some antioxidant activity researchgate.net

Rational Design Strategies for Optimizing Potency, Selectivity, and Metabolic Stability

Rational drug design utilizes the understanding of SAR to create new molecules with improved characteristics. For benzothiazole derivatives, strategies focus on optimizing potency, enhancing selectivity for the desired target over off-targets, and improving metabolic stability to ensure a suitable duration of action.

One key strategy involves designing compounds based on the structural features of known inhibitors. For example, researchers have designed novel benzothiazole derivatives based on the structures of Atabecestat and Riluzole to create selective BACE-1 inhibitors for potential use in Alzheimer's disease. nih.govtandfonline.com This approach led to the identification of compounds with high selectivity for BACE-1 over the related enzyme BACE-2. nih.govtandfonline.com

Computational methods, or in silico predictions, are integral to modern rational design. nih.gov These tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and help identify derivatives with favorable oral bioavailability and metabolic stability before they are synthesized. nih.govescholarship.org For instance, molecular docking studies can predict how a designed molecule will bind to its target, helping to refine its structure for better affinity. nih.gov

Table 3: Examples of Rational Design in Benzothiazole Derivatives

Design Strategy Target Goal Result Reference
Structure-based design BACE-1 Improve selectivity over BACE-2 Compound 72 showed higher selectivity for BACE-1 (IC50 121.65 nM) vs BACE-2 (IC50 480.92 nM) nih.govtandfonline.com
Hit-to-lead optimization STAT3 Develop more potent inhibitors Compound B19 showed excellent activity with an IC50 of 0.067 μM nih.gov
SAR and metabolic studies sEH/FAAH Improve metabolic stability Design of new analogs with predicted improvements in half-life escholarship.org

Future Directions and Research Gaps in the Study of 2 Bromo 5 Fluorobenzo D Thiazol 6 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted benzothiazoles is well-established, often involving the condensation of 2-aminothiophenols with various electrophiles. However, many traditional methods rely on harsh reaction conditions, toxic catalysts, and hazardous solvents. Future research should focus on developing greener and more efficient synthetic pathways to 2-Bromo-5-fluorobenzo[d]thiazol-6-ol and its analogs.

Recent advancements in synthetic methodology for benzothiazole (B30560) derivatives have highlighted several promising avenues. nih.govmdpi.com These include:

Catalyst Innovation : The use of heterogeneous catalysts, such as metal oxides (e.g., TiO2 nanoparticles) or supported catalysts (e.g., Pt on metal oxides), could offer advantages in terms of reusability and reduced waste. mdpi.com

Green Solvents and Conditions : Exploring reactions in water, ethanol, or under solvent-free conditions would significantly improve the environmental footprint of the synthesis. nih.gov

Energy-Efficient Methods : Microwave-assisted synthesis and visible-light-promoted reactions have been shown to accelerate reaction times and improve yields for other benzothiazoles, and these techniques should be explored for the target compound. nih.govmdpi.com

A comparative table of potential sustainable synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Considerations
Visible-Light-Assisted Synthesis Eco-friendly, uses renewable energy source, often proceeds at room temperature. mdpi.comRequires a suitable photocatalyst; reaction efficiency can be light-intensity dependent.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. nih.govRequires specialized equipment; scalability can be a challenge.
Heterogeneous Catalysis Catalyst is easily separated and can be recycled, reducing waste and cost. mdpi.comCatalyst deactivation over time; may require specific reaction conditions.
Solvent-Free Reactions Reduces solvent waste, lowers costs, simplifies work-up procedures. nih.govMay not be suitable for all reactants, especially solids with high melting points.

Comprehensive Biophysical Characterization of Molecular Interactions with Biological Targets

A fundamental gap in our understanding of this compound is the lack of data on its three-dimensional structure and its interactions with potential biological targets. Comprehensive biophysical characterization is a critical next step.

Key experimental techniques that should be employed include:

Spectroscopic Analysis : Detailed Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) and mass spectrometry studies are essential to confirm the structure and purity of the synthesized compound. nih.govnih.govmdpi.com

X-ray Crystallography : Obtaining a single crystal structure would provide definitive information about the molecule's conformation, bond angles, and intermolecular interactions in the solid state.

Computational Modeling : In conjunction with experimental data, techniques like Density Functional Theory (DFT) can provide insights into the molecule's electronic properties, reactivity, and potential binding modes with target proteins. scirp.org

Photophysical Studies : Many benzothiazole derivatives exhibit interesting fluorescent properties. acs.orgmdpi.com Characterizing the absorption and emission spectra, quantum yield, and Stokes shift of this compound could reveal its potential as a fluorescent probe. The effect of the fluorine and bromine substituents on these properties would be of particular interest. acs.org

In-depth Mechanistic Studies at the Cellular and Molecular Levels

Assuming that this compound demonstrates biological activity in initial screenings, the next crucial step is to elucidate its mechanism of action. The benzothiazole core is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. bibliomed.orgresearchgate.netresearchgate.netnih.gov

Future mechanistic studies should investigate:

Enzyme Inhibition Assays : Given that many benzothiazole derivatives are known to inhibit enzymes such as cholinesterases, monoamine oxidase (MAO), and various kinases, screening this compound against a panel of relevant enzymes is a logical starting point. mdpi.comnih.gov

Cell-Based Assays : If the compound shows, for example, anticancer activity, further studies should examine its effects on the cell cycle, apoptosis (programmed cell death), and cell migration. ebi.ac.uknih.gov

Target Identification : Advanced techniques such as affinity chromatography, proteomics, or genetic screening could be used to identify the specific cellular proteins that the compound interacts with.

Exploration of Prodrug Strategies or Novel Delivery Systems

The physicochemical properties of a drug candidate, such as solubility and permeability, are critical for its therapeutic efficacy. Should this compound exhibit promising biological activity but poor pharmacokinetic properties, prodrug strategies could be employed. irjmets.com

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. irjmets.com This approach can be used to:

Improve aqueous solubility.

Enhance membrane permeability.

Increase metabolic stability.

Target specific tissues or organs.

For this compound, the phenolic hydroxyl group is an ideal handle for creating prodrugs, for instance, by converting it into an ester or a phosphate. These modifications could improve oral absorption, with the active drug being released by metabolic enzymes in the body.

Application in Chemical Biology Tools and Probes

The benzothiazole scaffold is a key component of several important chemical probes. acs.org For instance, certain derivatives are used as fluorescent probes for detecting protein aggregates like β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.gov Others have been developed to sense changes in pH within living cells. nih.gov

The unique electronic properties conferred by the bromo and fluoro substituents on this compound could be harnessed to develop novel chemical tools. Future research could explore its potential as:

A Fluorescent Probe : Its photophysical properties should be thoroughly investigated to determine if it could serve as a turn-on or ratiometric probe for specific analytes or cellular environments. mdpi.com

A Bioorthogonal Reaction Partner : The bromo substituent could potentially participate in transition metal-catalyzed cross-coupling reactions, allowing the molecule to be used for labeling biomolecules in a biological context.

The table below summarizes potential applications for this compound as a chemical probe.

Potential ApplicationRationaleKey Features to Investigate
Fluorescent Imaging Benzothiazole core is a known fluorophore; halogens can modulate spectral properties. acs.orgStokes shift, quantum yield, sensitivity to microenvironment (pH, polarity), cell permeability. mdpi.comnih.gov
Protein Aggregate Detection Similar benzothiazole structures bind to amyloid fibrils. nih.govBinding affinity and selectivity for aggregates like Aβ and α-synuclein.
Enzyme Activity Probes Can be designed to release a fluorescent signal upon enzymatic cleavage.Substrate specificity for target enzymes (e.g., proteases, phosphatases).

By systematically addressing these research gaps, the scientific community can determine the true potential of this compound and pave the way for the development of new therapeutic agents, diagnostic tools, and chemical probes based on this intriguing halogenated benzothiazole scaffold.

Q & A

Q. What are the common synthetic strategies for preparing 2-Bromo-5-fluorobenzo[d]thiazol-6-ol?

The synthesis typically involves sequential halogenation and functional group manipulation. For example, fluorination can be introduced via electrophilic substitution on a benzothiazole precursor, followed by bromination using reagents like N-bromosuccinimide (NBS). The hydroxyl group may be protected during synthesis (e.g., as a methoxy group) and later deprotected using boron tribromide (BBr₃) in dichloromethane, as demonstrated in analogous protocols for related benzothiazoles . Purification via flash column chromatography (e.g., 10–20% ethyl acetate/petroleum ether) is critical to isolate the product .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and coupling constants (e.g., J = 8–10 Hz for adjacent H/F interactions) confirm substitution patterns. The hydroxyl proton may appear as a broad singlet (δ ~9.9 ppm) .
  • IR Spectroscopy : A strong O–H stretch (~3100 cm⁻¹) and C–Br/C–F vibrations (600–800 cm⁻¹) are diagnostic .
  • HRMS : Exact mass analysis validates the molecular formula (e.g., [M+H]⁺ calculated for C₇H₄BrFNOS: 263.9241) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

Hydrogen bonding networks are evaluated using graph set analysis , which categorizes interactions (e.g., chains, rings) based on donor/acceptor topology. For example, Etter’s formalism assigns descriptors like D(2)\mathbf{D}(2) for dimeric motifs or C(4)\mathbf{C}(4) for chains. This method helps predict packing motifs and stability, as applied to benzothiazole derivatives in crystallography studies .

Q. What methodologies optimize reaction yields for bromination/fluorination steps?

  • Temperature Control : Bromination at 0–25°C minimizes side reactions (e.g., polybromination).
  • Catalyst Screening : Lewis acids like FeCl₃ enhance regioselectivity for halogen placement.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency by stabilizing intermediates. Reaction progress should be monitored via TLC or LC-MS .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

Contradictions (e.g., unexpected NOEs in NMR or disordered atoms in X-ray data) require iterative validation:

  • Redundant Synthesis : Reproduce the compound to rule out batch-specific impurities.
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*).
  • Multi-method Refinement : Use SHELXL for crystallographic refinement and validate hydrogen bonds with tools like Mercury .

**What strategies are used to determine the crystal structure of this compound?

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